molecular formula C11H14O6 B12365378 4-(1,3-Dihydroxypropan-2-yloxy)-3-methoxybenzoic acid

4-(1,3-Dihydroxypropan-2-yloxy)-3-methoxybenzoic acid

Cat. No.: B12365378
M. Wt: 242.22 g/mol
InChI Key: GNNGXCXWFLSHCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Dihydroxypropan-2-yloxy)-3-methoxybenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methoxy group and a dihydroxypropan-2-yloxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dihydroxypropan-2-yloxy)-3-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzoic acid with 1,3-dihydroxypropan-2-ol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a dehydrating agent to facilitate the formation of the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dihydroxypropan-2-yloxy)-3-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The methoxy and dihydroxypropan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

4-(1,3-Dihydroxypropan-2-yloxy)-3-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or as a ligand in biochemical assays.

    Industry: It can be used in the production of polymers, resins, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1,3-Dihydroxypropan-2-yloxy)-3-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzoic acid: Similar structure but lacks the dihydroxypropan-2-yloxy group.

    3,4-Dimethoxybenzoic acid: Contains two methoxy groups instead of one methoxy and one dihydroxypropan-2-yloxy group.

    4-(2-Hydroxyethoxy)-3-methoxybenzoic acid: Similar structure but with a hydroxyethoxy group instead of dihydroxypropan-2-yloxy.

Uniqueness

4-(1,3-Dihydroxypropan-2-yloxy)-3-methoxybenzoic acid is unique due to the presence of both a methoxy group and a dihydroxypropan-2-yloxy group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and enables a wide range of applications in various fields.

Properties

Molecular Formula

C11H14O6

Molecular Weight

242.22 g/mol

IUPAC Name

4-(1,3-dihydroxypropan-2-yloxy)-3-methoxybenzoic acid

InChI

InChI=1S/C11H14O6/c1-16-10-4-7(11(14)15)2-3-9(10)17-8(5-12)6-13/h2-4,8,12-13H,5-6H2,1H3,(H,14,15)

InChI Key

GNNGXCXWFLSHCL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OC(CO)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.